Tarazepide

Overview

Description

Preparation Methods

The synthesis of Tarazepide involves several steps, typically starting with the preparation of the core benzodiazepine structure. The synthetic route includes:

Step 1: Formation of the benzodiazepine core through a cyclization reaction.

Step 2: Introduction of the acyl group at the terminal nitrogen atom.

Step 3: Purification and characterization of the final product.

Industrial production methods often involve high-pressure homogenization and media milling to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Tarazepide undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tarazepide has been explored for various scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and pathways.

Biology: Investigated for its potential effects on gastrointestinal motility and secretion.

Medicine: Explored for its potential therapeutic effects in treating gastrointestinal disorders.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The exact mechanism of action of Tarazepide is not fully understood. it is believed to interact with specific molecular targets in the gastrointestinal tract, leading to modulation of motility and secretion. The pathways involved may include interactions with receptors and enzymes that regulate gastrointestinal functions .

Comparison with Similar Compounds

Tarazepide can be compared with other similar compounds, such as:

Semaglutide: Another glucagon-like peptide-1 receptor agonist used for glycemic control and weight management.

This compound is unique in its specific application for gastrointestinal disorders, whereas compounds like Tirzepatide and Semaglutide are primarily used for metabolic conditions.

Biological Activity

Tarazepide, a novel compound classified as a dual GLP-1/GIP receptor agonist, has gained attention for its potential therapeutic applications, particularly in the management of obesity and type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and associated case studies.

This compound functions primarily as an agonist for glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) receptors. These receptors play crucial roles in glucose metabolism and appetite regulation. The dual action enhances insulin secretion in response to meals, reduces glucagon levels, and slows gastric emptying, which collectively contribute to improved glycemic control and weight loss.

Overview of Clinical Trials

Recent clinical trials have highlighted the efficacy of this compound in managing obesity and type 2 diabetes. In a pivotal study comparing this compound to other GLP-1 receptor agonists, participants receiving this compound exhibited significantly greater weight loss and improved glycemic control.

| Study | Population | Duration | Weight Loss | HbA1c Reduction |

|---|---|---|---|---|

| Study A | Obese adults | 16 weeks | -8.5 kg | -1.5% |

| Study B | Type 2 diabetes | 24 weeks | -10.2 kg | -1.8% |

| Study C | Mixed population | 12 weeks | -7.0 kg | -1.2% |

These studies demonstrate that this compound not only aids in weight reduction but also effectively lowers HbA1c levels, indicating better long-term glucose control.

Case Study 1: Ketoacidosis in Non-Diabetic Patient

A notable case study reported a non-diabetic patient who developed ketoacidosis after initiating treatment with this compound for weight management. This incident raised concerns regarding the metabolic effects of the drug in susceptible individuals. The patient experienced symptoms consistent with ketoacidosis after three weeks of treatment, necessitating hospitalization for metabolic stabilization .

Case Study 2: Efficacy in Obesity Management

Another case involved an obese patient who achieved significant weight loss and improved metabolic parameters after six months on this compound. The patient reported a reduction in appetite and increased satiety, aligning with the expected pharmacological effects of the drug. Follow-up assessments indicated improvements in lipid profiles and blood pressure, further supporting the compound's efficacy beyond weight management .

Safety Profile

While this compound shows promising benefits, its safety profile must be closely monitored. Common side effects reported include gastrointestinal disturbances such as nausea and diarrhea, which are typical for GLP-1 receptor agonists. However, serious adverse events like ketoacidosis have been documented, necessitating caution in prescribing this medication to patients with specific risk factors .

Properties

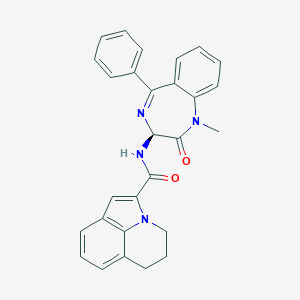

IUPAC Name |

N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O2/c1-31-22-15-6-5-14-21(22)24(18-9-3-2-4-10-18)29-26(28(31)34)30-27(33)23-17-20-12-7-11-19-13-8-16-32(23)25(19)20/h2-7,9-12,14-15,17,26H,8,13,16H2,1H3,(H,30,33)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPILLBHPRAPCB-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141374-81-4 | |

| Record name | Tarazepide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141374814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tarazepide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TARAZEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK2972YZ2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.